N-ethyl-N-(3-methyl-5-nitrobenzyl)amine
Description
N-Ethyl-N-(3-methyl-5-nitrobenzyl)amine is a substituted benzylamine derivative characterized by:
- Ethyl group: Attached to the nitrogen atom, contributing to steric bulk and lipophilicity.
- 3-Methyl-5-nitrobenzyl moiety: A benzyl ring substituted with a methyl group at position 3 and a nitro group at position 3. The nitro group is electron-withdrawing, influencing electronic properties and reactivity, while the methyl group enhances steric effects.
Below, we compare it to structurally similar compounds from diverse sources to infer its uniqueness.
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
N-[(3-methyl-5-nitrophenyl)methyl]ethanamine |
InChI |
InChI=1S/C10H14N2O2/c1-3-11-7-9-4-8(2)5-10(6-9)12(13)14/h4-6,11H,3,7H2,1-2H3 |
InChI Key |
ACSFZUCMOQGOLC-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=CC(=CC(=C1)C)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methyl-5-nitrobenzyl)ethanamine typically involves the reaction of 3-methyl-5-nitrobenzyl chloride with ethanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of N-(3-Methyl-5-nitrobenzyl)ethanamine may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methyl-5-nitrobenzyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium or platinum catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso or hydroxylamine derivatives.
Substitution: Halogenated benzyl derivatives.
Scientific Research Applications
Pharmacological Applications
1.1 Antitumor Activity
Research has indicated that compounds similar to N-ethyl-N-(3-methyl-5-nitrobenzyl)amine exhibit antitumor properties. For instance, derivatives of nitrobenzyl amines have been studied for their potential as inhibitors of histone deacetylases (HDACs), which are crucial in cancer progression. A study demonstrated that certain nitro-substituted benzyl amines showed significant HDAC inhibition, leading to apoptosis in cancer cells .
1.2 Selective Receptor Agonists
This compound has been investigated for its ability to selectively bind to adenosine receptors, particularly the A3 receptor subtype. The introduction of nitro groups on the benzyl moiety has been shown to enhance selectivity and potency at these receptors, making it a candidate for developing new therapeutic agents targeting cardiovascular and neurodegenerative diseases .
Toxicological Studies
2.1 Carcinogenic Potential
This compound and related compounds have been evaluated for their carcinogenic potential. Notably, N-ethyl-N-nitrosourea, a related nitrosamine, is well-documented for inducing various tumors in animal models. Studies have shown that exposure to N-ethyl-N-nitrosourea leads to a range of neoplasms, including mammary and nervous system tumors in rats . Understanding the mechanisms by which these compounds induce carcinogenesis is crucial for assessing the safety of similar amines.
2.2 Mutagenesis Research
The mutagenic effects of this compound have been explored through studies involving model organisms such as rats. Research indicates that compounds like N-ethyl-N-nitrosourea can cause DNA damage through ethylation of guanine residues, leading to mutations that may contribute to tumorigenesis . This highlights the importance of evaluating the genetic impact of such compounds in pharmacological development.
Synthesis and Industrial Applications
3.1 Synthesis Processes
The synthesis of this compound involves several chemical reactions that can be optimized for industrial applications. For instance, efficient synthetic routes are essential for producing this compound at scale while minimizing hazardous waste and improving yield . Innovations in synthetic methodologies could lead to more sustainable production practices.
3.2 Use as an Intermediate
This compound serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals. Its utility in creating derivatives with enhanced biological activity makes it valuable in drug discovery programs aimed at developing new therapies for various diseases.
Table 1: Summary of Biological Activities
| Compound Name | Activity Type | Reference |
|---|---|---|
| This compound | HDAC Inhibition | |
| N-ethyl-N-nitrosourea | Carcinogenicity | |
| Nitro-substituted benzyl amines | A3 Receptor Agonism |
Case Study: Antitumor Activity
A study involving a series of nitro-substituted benzyl amines demonstrated their capacity to inhibit HDACs effectively, leading to reduced tumor growth in xenograft models. The results indicated that modifications on the benzyl ring significantly impacted the potency and selectivity towards cancer cell lines.
Mechanism of Action
The mechanism of action of N-(3-Methyl-5-nitrobenzyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ethanamine moiety may facilitate binding to specific receptors or enzymes, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Structural Analogues with Nitroaromatic Substitutions
| Compound Name | Key Structural Features | Differences from Target Compound | Properties/Applications (Source) |
|---|---|---|---|
| N-(4-Methoxybenzyl)-N-(2-methoxy-5-nitrophenyl)amine | Methoxy groups at positions 4 (benzyl) and 2 (nitrophenyl) | Lacks ethyl group; nitro at position 5 but additional methoxy groups | Enhanced reactivity due to electron-donating methoxy groups; studied for enzyme/receptor interactions |
| N-Ethyl-N-(p-((p-nitrophenyl)azo)phenyl)benzylamine | Azo group (-N=N-) linking nitrobenzene to benzylamine | Azo functionality instead of nitrobenzyl; ethyl group present | Used in dye chemistry; undergoes redox reactions for biological interactions |
| 3-(2-Methyl-5-nitrophenoxy)propan-1-amine | Nitro and methyl groups on phenoxy ring; amine on propane chain | Phenoxy-propane backbone vs. benzylamine | Exhibits distinct biological activity due to flexible propane chain |
Key Insights :
- Substituent Effects : Methoxy groups (e.g., ) increase electron density, whereas the target’s methyl group provides steric hindrance without electronic donation.
Ethylamine Derivatives with Aromatic Moieties
Key Insights :
- Heterocycles vs. Benzyl : Isoxazole () or furyl () rings introduce different electronic profiles compared to the nitrobenzyl group.
Substituted Benzylamines with Varied Functional Groups
| Compound Name | Key Structural Features | Differences from Target Compound | Properties/Applications (Source) |
|---|---|---|---|
| N-(3-Chlorobenzyl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine | Nitroimidazole-thiazole fused ring; chlorobenzyl | Complex heterocyclic core vs. simple benzyl | Antimicrobial properties (cf. metronidazole) |
| N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine | Benzodioxole ring with nitro group | Oxygen-rich benzodioxole vs. methyl-nitrobenzyl | Likely influences metabolic stability and redox activity |
Key Insights :
- Heterocyclic Complexity : Compounds like show enhanced biological activity due to fused rings but may suffer from synthetic complexity.
- Benzodioxole vs. Benzyl : The benzodioxole in offers different electronic effects (electron-rich) compared to the nitrobenzyl group.
Biological Activity
N-ethyl-N-(3-methyl-5-nitrobenzyl)amine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and toxicology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a nitro group that can participate in redox reactions, while the amine groups are capable of forming hydrogen bonds or ionic interactions with biological targets. These interactions are crucial for modulating the activity of enzymes or receptors, leading to various biological effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitro group can undergo reduction, leading to the formation of reactive intermediates that may interact with cellular macromolecules, including DNA and proteins. This interaction can result in mutagenic effects or alterations in enzyme activity .
1. Mutagenicity and Carcinogenicity
Research has indicated that related compounds with similar structures exhibit mutagenic properties. For instance, N-nitrosomethylbenzylamine has been shown to possess potential methylating and benzylating properties, which can lead to DNA damage and contribute to carcinogenesis . The mutagenicity was assessed using bacterial assays such as Salmonella typhimurium, revealing significant activity that supports the hypothesis of DNA benzylation as a mechanism for biological activity .
2. Cytotoxicity
In vitro studies have demonstrated varying degrees of cytotoxicity against different cancer cell lines. For example, compounds structurally related to this compound showed moderate cytotoxic effects against liver (WRL-68) and breast (MCF-7) cancer cell lines, with IC50 values indicating effective concentrations for inducing cell death .
Case Study 1: Enzyme Interaction
A study focusing on the interaction of nitro compounds with cytochrome P450 enzymes revealed that this compound could be oxidized by these enzymes, resulting in reactive metabolites that may enhance its biological activity. The kinetic parameters suggested a significant intrinsic kinetic isotope effect during the oxidation process, indicating that the nitro group plays a critical role in its metabolic activation .
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of related nitro compounds against various bacterial strains. The results indicated that certain derivatives exhibited potent antibacterial activity, with minimum inhibitory concentration (MIC) values ranging from 8–32 µg/mL against Gram-positive and Gram-negative bacteria . This suggests that this compound may also possess similar antimicrobial properties.
Research Findings Summary
| Study Focus | Findings |
|---|---|
| Mutagenicity | Demonstrated significant mutagenic potential in bacterial assays (Salmonella typhimurium) |
| Cytotoxicity | Moderate cytotoxic effects observed in WRL-68 and MCF-7 cancer cell lines (IC50 values noted) |
| Enzyme Interaction | Oxidation by cytochrome P450 enzymes revealed metabolic activation pathways |
| Antimicrobial Activity | Potent antibacterial properties against various strains (MIC values 8–32 µg/mL) |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-ethyl-N-(3-methyl-5-nitrobenzyl)amine?
- Methodology : Reductive amination is a viable approach. For example, react 3-methyl-5-nitrobenzaldehyde with ethylamine in the presence of a catalyst like Pd/NiO under hydrogen atmosphere (25°C, 10 hours). Purify via filtration and solvent evaporation, similar to protocols for analogous amines .
- Key Considerations : Optimize stoichiometry of aldehyde and amine (1:1 molar ratio) and ensure inert conditions to prevent nitro group reduction.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Techniques :
- NMR : Use NMR (400 MHz, CDCl) to confirm substitution patterns (e.g., nitro group at position 5, ethyl and benzyl groups).
- FT-IR : Identify nitro (1520–1350 cm) and amine (3300–3500 cm) stretches.
- Mass Spectrometry : Validate molecular weight (e.g., via ESI-MS).
Q. How can the crystal structure of this compound be resolved?
- Method : Employ single-crystal X-ray diffraction with SHELXL for refinement. Use SHELXS/SHELXD for structure solution, ensuring high-resolution data (<1.0 Å) for accurate atomic positioning .
Advanced Research Questions
Q. What strategies mitigate the risk of N-nitrosamine formation during synthesis or storage?
- Guidelines :
- Process Design : Avoid nitrosating agents (e.g., nitrites) and secondary/tertiary amine cross-contamination .
- Analytical Limits : Apply EMA’s %AI limits (e.g., total N-nitrosamines ≤100% of individual AI limits). Use LC-MS/MS for trace quantification .
Q. How can computational modeling predict the compound’s reactivity in catalytic systems?
- Approach :
- DFT Calculations : Optimize geometry using Gaussian or ORCA to study electronic effects (e.g., nitro group’s electron-withdrawing impact on amine basicity).
- Molecular Dynamics : Simulate interactions with catalysts (e.g., Pd/NiO) to predict reductive amination efficiency .
Q. What are the acute toxicity profiles of structurally similar N-ethylamine derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
